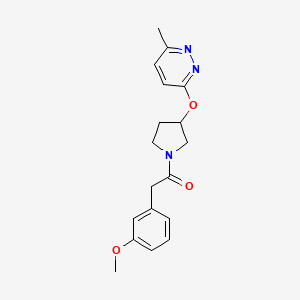

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrrolidinyl group, and a methylpyridazinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-Methoxyphenylacetic Acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.

Formation of 3-Methoxyphenylacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

Synthesis of Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction involving the acyl chloride and pyrrolidine.

Attachment of Methylpyridazinyl Group: The final step involves the reaction of the pyrrolidinyl intermediate with 6-methylpyridazine-3-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

Reduction: Formation of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanol.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone exhibit promising anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation, such as QPCTL (Glutaminyl cyclase) and QPCT (Glutaminyl peptidase). These enzymes are crucial in the post-translational modification of proteins involved in tumor growth and metastasis .

2. Neurological Disorders

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly the glutamatergic system. Research has shown that related compounds can modulate metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders including schizophrenia and anxiety . The ability of this compound to penetrate the blood-brain barrier makes it a candidate for further investigation in treating central nervous system disorders.

Neuropharmacological Research

1. Receptor Binding Studies

The compound has been evaluated for its binding affinity to cannabinoid receptors, specifically CB1 receptors. In vitro studies have demonstrated that analogs of this compound bind selectively to these receptors, which play a significant role in pain modulation and appetite regulation . This property positions the compound as a potential therapeutic agent for conditions such as chronic pain and obesity.

2. Functional Assays

Functional assays measuring calcium mobilization in cells expressing human mGlu5 receptors have been employed to assess the activity of related compounds. These assays help elucidate the pharmacodynamics of the compound and its efficacy as a neuroactive agent . The results indicate that modifications to the core structure can significantly enhance receptor selectivity and potency.

Case Study 1: Anticancer Efficacy

A study published in 2024 examined a series of pyrrolidine derivatives, including those based on this compound. These compounds were tested against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological applications, researchers synthesized several derivatives of the compound and assessed their effects on anxiety-like behavior in rodent models. The results showed that specific modifications enhanced anxiolytic effects without sedative side effects, suggesting a favorable therapeutic profile for anxiety disorders.

Data Tables

| Application Area | Compound Derivative | Target | IC50 Value | Notes |

|---|---|---|---|---|

| Anticancer | Pyrrolidine Analog A | Breast Cancer Cells | 15 µM | Induces apoptosis |

| Neuropharmacology | Pyrrolidine Analog B | mGlu5 Receptor | N/A | Enhances receptor activation |

| Pain Management | Pyrrolidine Analog C | CB1 Receptor | 8 nM | Selective binding |

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Hydroxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

- 2-(3-Formylphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

- 2-(3-Methoxyphenyl)-1-(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Uniqueness

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, pyrrolidinyl group, and methylpyridazinyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Actividad Biológica

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS Number: 2034435-69-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₁N₃O₃

- Molecular Weight : 327.4 g/mol

- Structure : The compound features a pyrrolidine ring, a methoxyphenyl group, and a pyridazinyl ether moiety, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | C. albicans | 0.0048 |

These findings suggest that the presence of specific functional groups in the structure can enhance antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been investigated using models of inflammation. For example, similar compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Compounds exhibiting selectivity for COX-2 over COX-1 are particularly valuable in reducing side effects associated with non-selective anti-inflammatory drugs .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in bacterial cell wall synthesis or inflammatory pathways, the compound can effectively reduce microbial proliferation and inflammation.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing physiological responses such as pain and swelling.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- A study published in MDPI reported that certain pyrrolidine derivatives showed promising results in treating infections caused by resistant strains of bacteria .

- Another investigation focused on the anti-inflammatory effects observed in animal models, where compounds similar to this compound significantly reduced markers of inflammation following administration .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-6-7-17(20-19-13)24-16-8-9-21(12-16)18(22)11-14-4-3-5-15(10-14)23-2/h3-7,10,16H,8-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOBMKWMMRVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.